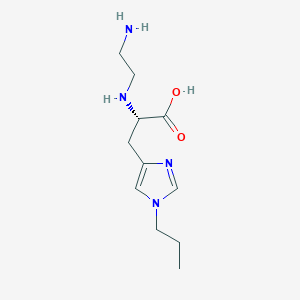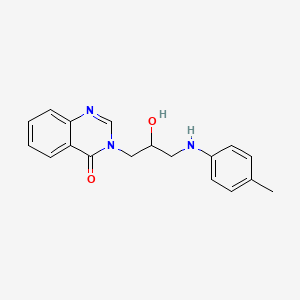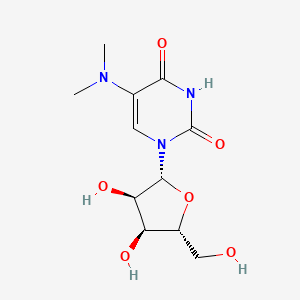
N,N-Bis(2-hydroxyethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. It is of significant interest in various fields of scientific research due to its potential biological and medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Introduction of the Bis(2-hydroxyethyl)amino Group: The bis(2-hydroxyethyl)amino group is incorporated through a nucleophilic substitution reaction, where the appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding nucleic acid interactions.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The bis(2-hydroxyethyl)amino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Tenofovir: An antiviral drug with a similar structural motif.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its bis(2-hydroxyethyl)amino group, which enhances its biological activity and specificity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.
属性
CAS 编号 |
41552-86-7 |
|---|---|
分子式 |
C14H21N5O6 |
分子量 |
355.35 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-[bis(2-hydroxyethyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O6/c20-3-1-18(2-4-21)12-9-13(16-6-15-12)19(7-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,20-24H,1-5H2/t8-,10-,11-,14-/m1/s1 |
InChI 键 |
YBTVDTYXXXGYIU-IDTAVKCVSA-N |
手性 SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


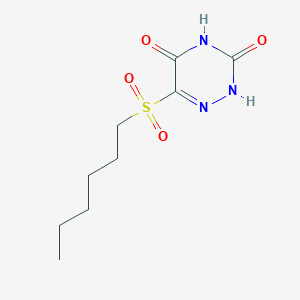
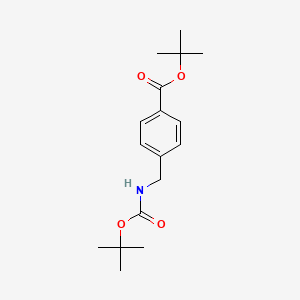



![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)

